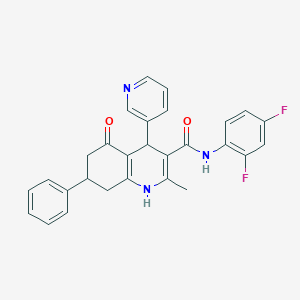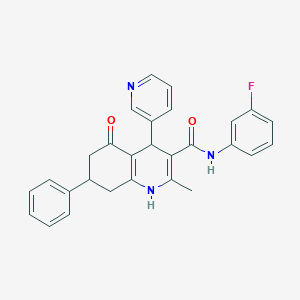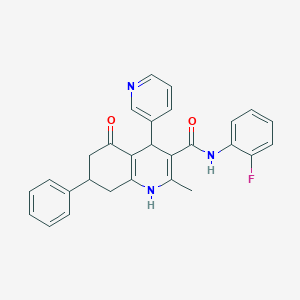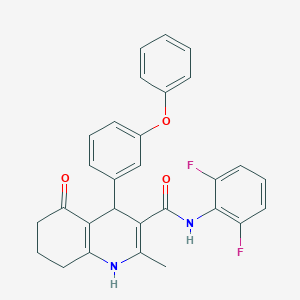
4-(2,4-dichlorophenyl)-N-(2,4-difluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,4-dichlorophenyl)-N-(2,4-difluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as TAK-659 and belongs to the class of small molecule inhibitors. TAK-659 is known to inhibit the activity of Bruton's tyrosine kinase (BTK), a key enzyme involved in the regulation of immune responses.
Mecanismo De Acción
TAK-659 exerts its therapeutic effects by selectively inhibiting 4-(2,4-dichlorophenyl)-N-(2,4-difluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide, an enzyme that plays a critical role in the activation of B-cells and subsequent immune responses. By inhibiting 4-(2,4-dichlorophenyl)-N-(2,4-difluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide, TAK-659 can block the activation of downstream signaling pathways that are involved in the proliferation and survival of B-cells. This leads to a reduction in the number of B-cells and a decrease in the production of inflammatory cytokines.
Biochemical and Physiological Effects:
TAK-659 has been shown to have potent inhibitory effects on 4-(2,4-dichlorophenyl)-N-(2,4-difluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide activity in vitro and in vivo. It has been demonstrated to reduce the levels of circulating B-cells and inhibit the production of several inflammatory cytokines. TAK-659 has also been shown to have a favorable safety profile in preclinical studies, with no significant adverse effects observed.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using TAK-659 in lab experiments is its high selectivity for 4-(2,4-dichlorophenyl)-N-(2,4-difluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide, which allows for specific targeting of B-cell signaling pathways. TAK-659 has also been shown to have good pharmacokinetic properties, with a long half-life and good oral bioavailability. However, one of the limitations of using TAK-659 in lab experiments is its relatively high cost compared to other 4-(2,4-dichlorophenyl)-N-(2,4-difluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide inhibitors.
Direcciones Futuras
There are several potential future directions for the use of TAK-659 in scientific research. One area of interest is the development of combination therapies that include TAK-659 and other targeted therapies for the treatment of B-cell malignancies. Another potential future direction is the exploration of TAK-659 in the treatment of other autoimmune diseases, such as multiple sclerosis and type 1 diabetes. Additionally, further studies are needed to evaluate the safety and efficacy of TAK-659 in clinical trials.
In conclusion, TAK-659 is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. Its selective inhibition of 4-(2,4-dichlorophenyl)-N-(2,4-difluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide makes it an attractive candidate for the treatment of autoimmune diseases and B-cell malignancies. However, further studies are needed to fully evaluate its safety and efficacy in clinical trials.
Métodos De Síntesis
The synthesis of TAK-659 involves a multi-step process that includes the use of various reagents and solvents. The initial step involves the reaction of 2,4-dichlorobenzonitrile with 2,4-difluoroaniline in the presence of a base to form an intermediate product. This intermediate is then subjected to further reactions with other reagents to ultimately form TAK-659. The synthesis of TAK-659 has been reported in several scientific publications and is considered to be a reliable and reproducible process.
Aplicaciones Científicas De Investigación
TAK-659 has been extensively studied in preclinical models for its therapeutic potential in various diseases. It has been shown to have promising activity in the treatment of autoimmune diseases, such as rheumatoid arthritis and lupus. TAK-659 has also demonstrated potential in the treatment of B-cell malignancies, such as chronic lymphocytic leukemia and mantle cell lymphoma.
Propiedades
Nombre del producto |
4-(2,4-dichlorophenyl)-N-(2,4-difluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide |
|---|---|
Fórmula molecular |
C25H22Cl2F2N2O2 |
Peso molecular |
491.4 g/mol |
Nombre IUPAC |
4-(2,4-dichlorophenyl)-N-(2,4-difluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxamide |
InChI |
InChI=1S/C25H22Cl2F2N2O2/c1-12-21(24(33)31-18-7-5-14(28)9-17(18)29)22(15-6-4-13(26)8-16(15)27)23-19(30-12)10-25(2,3)11-20(23)32/h4-9,22,30H,10-11H2,1-3H3,(H,31,33) |
Clave InChI |
PUDHDSNHHGNAGN-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=C(C=C(C=C3)Cl)Cl)C(=O)NC4=C(C=C(C=C4)F)F |
SMILES canónico |
CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=C(C=C(C=C3)Cl)Cl)C(=O)NC4=C(C=C(C=C4)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-({2-oxo-2-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]ethyl}sulfanyl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B303793.png)





![N-(2,4-difluorophenyl)-4-[4-(dimethylamino)phenyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B303806.png)
![4-[4-(dimethylamino)phenyl]-N-(3-fluorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B303807.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-4-[4-(dimethylamino)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B303808.png)
![N-(2,4-difluorophenyl)-4-[4-(dimethylamino)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B303809.png)
![4-[4-(dimethylamino)phenyl]-N-(3-fluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B303810.png)
![4-(4-bromophenyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B303813.png)

![4-(4-bromophenyl)-2-methyl-5-oxo-N-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B303816.png)